2-Methylthiazolidine-4-carboxylic acid

Overview

Description

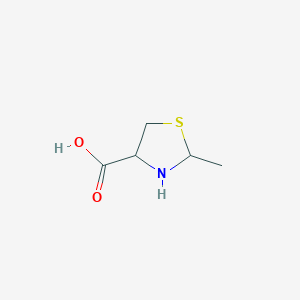

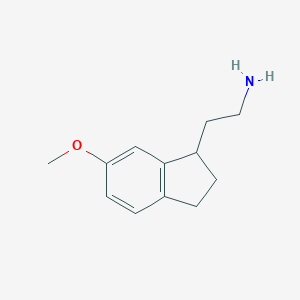

2-Methylthiazolidine-4-carboxylic acid (MTCA) is a compound that is formed as a result of a non-enzymatic condensation reaction and consecutive ring formation with cysteine and acetaldehyde . It is functionally related to an alpha-amino acid .

Synthesis Analysis

MTCA is produced by the reaction of acetaldehyde and cysteine . Acetaldehyde is a strongly electrophilic compound that is endogenously produced as a first intermediate in oxidative ethanol metabolism . Its high reactivity towards biogenic nucleophiles has toxicity as a consequence .Molecular Structure Analysis

The molecular formula of MTCA is C5H9NO2S .Chemical Reactions Analysis

Acetaldehyde readily undergoes a non-enzymatic condensation reaction and consecutive ring formation with cysteine to form MTCA . This reaction product is hydrolytically unstable and can be stabilized by N-acetylation .Physical and Chemical Properties Analysis

The physical and chemical properties of MTCA include a molecular weight of 147.195 Da and a monoisotopic mass of 147.035400 Da . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 333.0±37.0 °C at 760 mmHg, and a flash point of 155.2±26.5 °C .Scientific Research Applications

Prodrug of L-Cysteine for Hepatoprotection : 2-Methylthiazolidine-4-carboxylic acid has been evaluated for its protective effect against hepatotoxic deaths in mice induced by acetaminophen. It is suggested that these 2-substituted thiazolidine-4-carboxylic acids serve as prodrugs of L-cysteine, liberating this amino acid in vivo through nonenzymatic ring opening followed by solvolysis (Nagasawa et al., 1984).

Building Block for Pseudopeptide Foldamers : 2-Oxo-1,3-oxazolidine-4-carboxylic acid, a related compound, has been used as a new building block for constructing pseudopeptide foldamers. These structures show potential for various applications due to their robust template for functionalization (Tomasini et al., 2003).

Investigation of Rotational Barriers in Proline Analogues : Studies on the rotational barriers for cis/trans isomerization of various proline analogues, including this compound, contribute to understanding the dynamics of these molecules, relevant in peptide chemistry and protein engineering (Kern et al., 1997).

Antibacterial Activities : Derivatives of 2-Arylthiazolidine-4-carboxylic acid, including variants with methyl groups, have been synthesized to screen for antibacterial activities. Certain derivatives showed potent antibacterial properties, suggesting potential pharmaceutical applications (Song et al., 2009).

Role in Detoxification Pathways : Thioprolines like this compound formed by reacting cysteine with carbonyls in grape wine have pharmaceutical properties and are considered major detoxification pathways for carcinogenic carbonyls. Their formation is influenced by grape type and storage duration (Liu et al., 2016).

Mechanism of Action

Target of Action

The primary target of 2-Methylthiazolidine-4-carboxylic acid (MTCA) is acetaldehyde , a strongly electrophilic compound that is endogenously produced as a first intermediate in oxidative ethanol metabolism . Acetaldehyde’s high reactivity towards biogenic nucleophiles has toxicity as a consequence .

Mode of Action

MTCA is formed when acetaldehyde readily undergoes a non-enzymatic condensation reaction and consecutive ring formation with cysteine . This reaction product is hydrolytically unstable and can be stabilized by N-acetylation .

Biochemical Pathways

MTCA is involved in the metabolic pathway of ethanol. The prime metabolic pathway of ethanol is its oxidation by alcohol dehydrogenase. Minor oxidative pathways proceed via catalase and the cytochrome P450 system, including the microsomal ethanol-oxidizing system . These pathways have the intermediate formation of acetaldehyde in common .

Result of Action

The formation of MTCA is an intermediary acetaldehyde scavenging process . This process is interesting from a toxicological point of view as it helps to reduce the toxicity caused by acetaldehyde .

Action Environment

The occurrence of MTCA in human blood is associated with ethanol consumption . In post mortem blood samples with negative blood alcohol concentration (BAC), mostly low basal levels of MTCA were observed.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

2-Methylthiazolidine-4-carboxylic acid is known to interact with various biomolecules. It is formed through a non-enzymatic condensation reaction and consecutive ring formation with cysteine . This interaction with cysteine, an amino acid, suggests that this compound may play a role in protein structure or function.

Cellular Effects

It is known that the compound is present in human blood as a consequence of ethanol consumption . This suggests that it may have some impact on cellular metabolism, particularly in the context of alcohol metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its formation through a reaction with acetaldehyde, a strongly electrophilic compound that is produced as a first intermediate in oxidative ethanol metabolism . This reaction is non-enzymatic and results in the formation of a ring structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the concentration of this compound in blood has been observed to increase after ethanol intake, with a peak concentration observed 4 hours after intake . The compound was still detectable in the blood 13 hours after intake .

Metabolic Pathways

This compound is involved in the metabolic pathway of ethanol, as it is a product of the reaction between acetaldehyde, an intermediate in ethanol metabolism, and cysteine .

Properties

IUPAC Name |

2-methyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTPNEYXMGZOSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NC(CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10914841 | |

| Record name | 2-Methyl-4-thiazolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10914841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4165-32-6 | |

| Record name | 2-Methylthiazolidine-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4165-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylthiazolidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-4-thiazolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10914841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2-Methylthiazolidine-4-carboxylic acid and how is it formed?

A: this compound (MTCA) is a thioproline formed through the reaction of L-cysteine with acetaldehyde. [, , ] This reaction is of interest because it can occur in vivo, potentially representing a detoxification pathway for acetaldehyde. [, , ]

Q2: Why is the formation of MTCA in the human body significant?

A: MTCA has been identified in human blood and urine, particularly after ethanol consumption. [, , ] This is because ethanol is metabolized to acetaldehyde in the liver. [, ] Elevated acetaldehyde levels are linked to various health issues, including some cancers. [, , ]

Q3: Can MTCA formation be influenced by factors other than alcohol consumption?

A: Yes, studies have shown that cigarette smoking also significantly increases the urinary excretion of MTCA. [] Dietary factors, like the consumption of preserved meats and fish, can also influence MTCA levels. []

Q4: Does L-cysteine play a role beyond being a precursor to MTCA?

A: L-cysteine may also act as an inhibitor of endogenous N-nitrosation. [] It can react with nitrosating species, potentially reducing the formation of carcinogenic N-nitroso compounds. []

Q5: What is the significance of N-nitroso compounds in this context?

A: N-nitroso compounds, including those derived from thioprolines like MTCA (e.g., NMTCA), have been investigated as potential risk factors for gastric cancer. [, ] Research suggests that measuring urinary levels of these compounds might serve as a marker for endogenous nitrosation and exposure to precursors like aldehydes. []

Q6: Are there any known protective effects of MTCA or its precursors?

A: While research is ongoing, some studies suggest that L-cysteine prodrugs, including MTCA, may offer protection against acute liver failure induced by paracetamol in mice. [] This protective effect is thought to stem from their ability to suppress the elevation of liver enzyme levels and improve liver function. []

Q7: Has MTCA been explored for potential therapeutic applications?

A: L-cysteine, the precursor to MTCA, has been incorporated into chewing gum formulations designed to bind acetaldehyde in saliva during smoking. [] The aim is to reduce the levels of acetaldehyde, a known carcinogen, that come into contact with oral tissues. []

Q8: Are there any studies looking at geographical differences in MTCA levels?

A: Interestingly, a study in Japan found that individuals living in a high-risk area for stomach cancer had significantly higher urinary NTCA (another thioproline) levels compared to those in a low-risk area. [] This suggests a potential link between environmental factors, dietary habits, and the formation of these compounds. []

Q9: What methods are used to study MTCA and related compounds?

A: Researchers use techniques like gas chromatography-thermal energy analysis and liquid chromatography-tandem mass spectrometry to measure the levels of MTCA, NMTCA, and other N-nitrosamino acids in urine samples. [, ] These methods allow for accurate quantification of these compounds and provide insights into their formation and potential biological significance. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

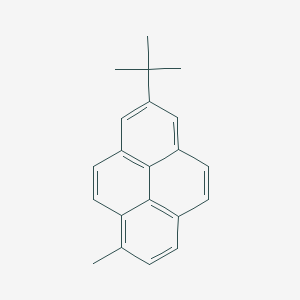

![(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one](/img/structure/B130945.png)

![(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide](/img/structure/B130970.png)

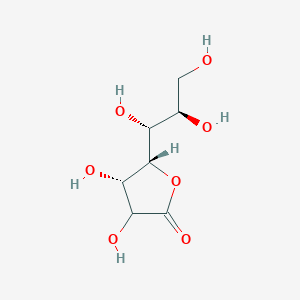

![(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol](/img/structure/B130971.png)

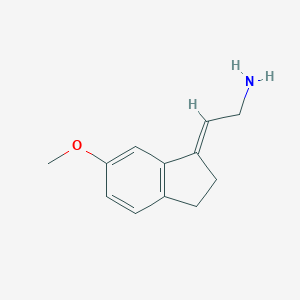

![(E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B130985.png)

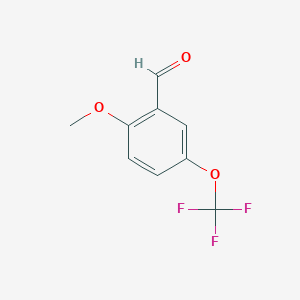

![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-4-fluorophenoxy]ethoxy]-5-fluoroanilino]acetate](/img/structure/B130989.png)

![[(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130993.png)